2-bromo-N-(3-methoxyphenyl)butanamide
Overview
Description
2-Bromo-N-(3-methoxyphenyl)butanamide: is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain and a methoxyphenyl group attached to the nitrogen atom of the amide group . It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-N-(3-methoxyphenyl)butanamide typically involves the bromination of N-(3-methoxyphenyl)butanamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-N-(3-methoxyphenyl)butanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products Formed:
Scientific Research Applications
2-Bromo-N-(3-methoxyphenyl)butanamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent bonding . The bromine atom can participate in electrophilic interactions, while the methoxyphenyl group can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-Bromo-N-(4-ethylphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
Comparison:
2-Bromo-N-(3-methoxyphenyl)butanamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its reactivity and interaction with biological targets . In comparison, 2-bromo-N-(2,4-dimethoxyphenyl)butanamide has two methoxy groups, which may result in different steric and electronic effects . Similarly, 2-bromo-N-(4-ethylphenyl)butanamide and 2-bromo-N-(3,4-dimethylphenyl)butanamide have different substituents on the phenyl ring, affecting their chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)15-2/h4-7,10H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMUVDPEHHRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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